Ethyl 2-butynoate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 2-butynoate is an electron-deficient internal alkyne . It primarily targets the process of methanogenesis, acting as a methanogenesis inhibitor . Methanogenesis is a crucial part of the global carbon cycle and a significant source of atmospheric methane. Inhibiting this process can have substantial implications in controlling greenhouse gas emissions.
Mode of Action
The compound interacts with its targets by undergoing codimerization with alkenes to form 1,3-dienes . This interaction is catalyzed by a rhodium(I)/H8-BINAP complex . Codimerization is a process where two different types of monomers join to form a copolymer. In this case, the this compound and the alkene form a 1,3-diene.
Pharmacokinetics
Its physical properties such as its liquid form, boiling point of 160-161 °c/730 mmhg, and density of 0962 g/mL at 25 °C can influence its pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is the inhibition of methanogenesis . By inhibiting this process, it can control the production of methane, a potent greenhouse gas. Additionally, its ability to undergo codimerization with alkenes to form 1,3-dienes can result in the synthesis of new compounds with potential applications in various fields.
Biochemical Analysis
Biochemical Properties
Ethyl 2-butynoate has been reported to undergo codimerization with alkenes to form 1,3-dienes, a process catalyzed by the rhodium (I)/H8-BINAP complex This suggests that this compound can interact with certain enzymes and proteins to participate in biochemical reactions
Cellular Effects
Given its role as a methanogenesis inhibitor , it may influence cell function by affecting methanogenesis pathways. Its specific impact on cell signaling pathways, gene expression, and cellular metabolism needs to be investigated further.
Molecular Mechanism
It is known to undergo codimerization with alkenes to form 1,3-dienes in the presence of the rhodium (I)/H8-BINAP complex This suggests that it may interact with biomolecules and potentially influence enzyme activity and gene expression
Metabolic Pathways
Given its role as a methanogenesis inhibitor , it may interact with enzymes or cofactors involved in methanogenesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-butynoate can be synthesized through the esterification of 2-butynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous distillation to remove the product as it forms .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Reduction: It can be reduced to form ethyl 2-butenoate using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne carbon atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Ethyl 2-butenoate.
Substitution: Substituted alkynes and alkenes.
Scientific Research Applications
Ethyl 2-butynoate is used in several scientific research applications:
Comparison with Similar Compounds
- Methyl propiolate
- Ethyl propiolate
- Propiolic acid
- 2-Butynoic acid
Comparison: Ethyl 2-butynoate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to similar compounds like propiolic acid. Its electron-deficient alkyne structure makes it particularly useful in reactions requiring a strong electrophile .
Properties
IUPAC Name |
ethyl but-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJJZKCJURDYNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195846 | |
Record name | Ethyl 2-butynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4341-76-8 | |
Record name | Ethyl 2-butynoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4341-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl tetrolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004341768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-butynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-butynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL TETROLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UG3A7S3GB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary area of research interest for Ethyl 2-butynoate?
A1: this compound has garnered significant interest as a potential inhibitor of ruminal methanogenesis. Studies have explored its effects on methane production in rumen fluid and pure cultures of methanogens [, ].
Q2: How does this compound affect methanogenesis in the rumen?
A2: While the exact mechanism remains unclear, research suggests that this compound effectively reduces methane production in rumen fluid [, , ]. One study observed a maximum decrease in methanogenesis of 79% with this compound addition [].
Q3: Are there any drawbacks to using this compound as a methanogenesis inhibitor?
A3: Research indicates that high concentrations of this compound might negatively impact the apparent fermentation of feed substrates in the rumen []. Further investigations are needed to determine the optimal concentration for methane reduction without compromising digestibility.
Q4: Beyond methanogenesis inhibition, what other applications of this compound are being explored?
A4: this compound serves as a versatile reagent in organic synthesis. Studies demonstrate its utility in phosphine-catalyzed [3 + 2] cycloaddition reactions for creating quaternary carbon centers and nitrogen-containing heterocycles [, , , , ]. It is also used in reactions with tropone tosylhydrazone sodium salt to form 1H-1,2-benzodiazepine derivatives [].
Q5: Can you provide specific examples of reactions where this compound is employed?
A5: Certainly. This compound reacts with malonate-type nucleophiles in the presence of a phosphine catalyst, leading to the formation of γ-addition products []. Furthermore, it participates in [3 + 3] annulation reactions with azomethine imines under phosphine catalysis to generate diverse heterocyclic compounds [, ].
Q6: Is this compound utilized in any analytical chemistry techniques?
A6: Yes, a study employed this compound as a model substrate alongside ethylphenyl propiolate to monitor hydrogenation reactions using benchtop 2D NMR enhanced by parahydrogen-induced polarization and fast correlation spectroscopy with time-resolved non-uniform sampling []. This approach allows for sensitive and high-resolution monitoring of the hydrogenation process.
Q7: What is the molecular formula and weight of this compound?
A7: this compound has the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol.
Q8: Are there any known structure-activity relationship (SAR) studies on this compound derivatives?
A8: While the provided abstracts don't delve into detailed SAR studies for this compound derivatives, one study explores the impact of different substituents on the acetylene moiety in reactions with tropone tosylhydrazone sodium salt []. Further research is necessary to establish comprehensive SAR data for this compound class.
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